molecular formula C7H2BrClF4 B2650754 2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene CAS No. 2169069-89-8

2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B2650754
CAS No.: 2169069-89-8
M. Wt: 277.44
InChI Key: LWVMQOWOTGFQMC-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrClF4. This compound is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups on the benzene ring. It is known for its high stability and hydrophobicity, making it a valuable reagent in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the reaction of trifluoromethylbenzene with bromine and chlorine under controlled conditions. The reaction can be carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. For instance, a Friedel-Crafts acylation followed by halogenation steps can be employed. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biphenyl derivatives, which are valuable intermediates in pharmaceutical and material science applications .

Scientific Research Applications

2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions. The presence of multiple halogen atoms and a trifluoromethyl group enhances its reactivity and allows it to interact with different molecular targets. In nucleophilic aromatic substitution, the compound undergoes a two-step mechanism involving the addition of a nucleophile followed by the elimination of a halide ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, fluorine, and trifluoromethyl groups makes it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

2-bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-6-3(9)1-2-4(10)5(6)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVMQOWOTGFQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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